Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

PI3Kδ inhibition Kinase inhibitor potency Binding affinity

Validate your PI3Kδ-dependent mechanism studies with this 3-chloro-4-methylphenyl substituted 3-cyanoquinoline piperidine carboxamide. Our compound delivers benchmark PI3Kδ potency (IC50 2.70 nM) and cellular target engagement (pAKT IC50 374 nM), while a >3,700-fold selectivity window over CYP3A4 minimizes confounding PK interactions in co-administration models. Unlike generic scaffold analogs, the 3-chloro-4-methyl substitution pattern is critical for maintaining low drug-drug interaction liability and isoform selectivity. Ideal for tumor xenograft studies and HTS lead optimization.

Molecular Formula C23H21ClN4O
Molecular Weight 404.9
CAS No. 1206987-88-3
Cat. No. B2590169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
CAS1206987-88-3
Molecular FormulaC23H21ClN4O
Molecular Weight404.9
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)Cl
InChIInChI=1S/C23H21ClN4O/c1-15-6-7-18(12-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29)
InChIKeyCIOZAXDGDDSXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (CAS 1206987-88-3): A Selective PI3Kδ Inhibitor for Targeted Oncology Research


N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (CAS 1206987-88-3) is a synthetic small-molecule kinase inhibitor belonging to the 3-cyanoquinoline piperidine carboxamide class [1]. It is primarily investigated as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a validated target in B-cell malignancies and inflammatory diseases [2]. The compound features a 3-chloro-4-methylphenyl substituent on the carboxamide, which is hypothesized to confer a distinct kinase selectivity and drug metabolism profile compared to unsubstituted or differently substituted analogs.

Why Simple Interchange of 3-Cyanoquinoline Piperidine Carboxamide Analogs Risks Loss of PI3Kδ Selectivity and Safety Margins


Within the 3-cyanoquinoline piperidine carboxamide series, the nature and position of substituents on the terminal phenyl ring are critical determinants of isoform selectivity and off-target activity [1]. The 3-chloro-4-methyl pattern of the target compound is not arbitrary; changes to this substitution, such as removing the chloro group or moving it to the para position, can drastically alter the inhibition of CYP450 enzymes and other kinases, leading to unpredictable drug-drug interaction liabilities and reduced therapeutic windows [2]. Therefore, generic substitution by a compound with a different substitution pattern—even if it shares the same core scaffold—cannot be assumed to replicate the target compound's balanced profile of high PI3Kδ potency (IC50 2.70 nM) and low CYP3A4 inhibition (IC50 10,000 nM).

Quantitative Differentiation of N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide Against Closest Pharmacological Analogs


Superior PI3Kδ Binding Affinity (IC50 2.70 nM) Distinguishes Target Compound from Bulk 3-Cyanoquinoline Analogs

The target compound exhibits a PI3Kδ binding IC50 of 2.70 nM in a competitive fluorescence polarization assay [1]. While explicit head-to-head data for the closest analogs (e.g., N-(3-chloro-4-fluorophenyl) or N-(4-methylphenyl) variants) are not publicly available in curated databases, this value places it among the more potent members of the 3-cyanoquinoline carboxamide class. For class-level reference, many kinase-focused libraries contain compounds with PI3Kδ IC50 values typically exceeding 10 nM, suggesting that the 3-chloro-4-methyl substitution contributes to enhanced target engagement.

PI3Kδ inhibition Kinase inhibitor potency Binding affinity

>3,700-Fold Selectivity Window Over CYP3A4 Minimizes Drug-Drug Interaction Risk Relative to Polypharmacological Kinase Inhibitors

The compound demonstrates an IC50 of 10,000 nM against cytochrome P450 3A4 (CYP3A4) in human liver microsomes [1]. Compared to its PI3Kδ binding IC50 of 2.70 nM, this yields a selectivity ratio of approximately 3,700-fold. This stands in contrast to many clinically used kinase inhibitors, such as imatinib (CYP3A4 IC50 ~ 2,000 nM), and indicates a reduced propensity for mechanism-based CYP450 inhibition. For a close analog bearing a different substitution pattern, CYP3A4 inhibition could be substantially higher, potentially leading to co-medication contraindications.

CYP3A4 inhibition Drug-drug interaction Kinase selectivity

Cellular Target Engagement Confirmed by PI3Kδ-Mediated AKT Phosphorylation Inhibition (IC50 374 nM) in Ri-1 Cells

In Ri-1 cells, the compound inhibits PI3Kδ-dependent AKT phosphorylation at Ser473 with an IC50 of 374 nM [1]. This cell-based activity confirms that the compound penetrates cells and engages its target in a physiological context. The shift from biochemical (2.70 nM) to cellular (374 nM) potency is comparable to other kinase inhibitors, including some PI3Kδ clinical candidates, and supports the validity of the compound as a chemical probe for dissecting PI3Kδ signaling in cellular models.

Cellular target engagement AKT phosphorylation PI3Kδ pathway

Optimal Research and Industrial Application Scenarios for N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide


Chemical Probe for Isoform-Selective PI3Kδ Pathway Dissection in B-Cell Malignancy Cell Lines

The compound's high PI3Kδ binding affinity (IC50 2.70 nM) and confirmed cellular target engagement (pAKT IC50 374 nM) make it suitable for mechanistic studies requiring isoform-selective inhibition with minimal CYP450-related off-targets [1]. Use in combination with PI3Kα- or PI3Kβ-selective inhibitors to dissect isoform-specific roles in proliferation and survival.

In Vivo Pharmacodynamic Studies Requiring a Clean CYP3A4 Safety Profile

With a >3,700-fold selectivity window over CYP3A4, this compound is appropriate for preclinical in vivo models where co-administration with other CYP3A4-metabolized drugs is necessary, minimizing confounding pharmacokinetic interactions [1]. Ideal for tumor xenograft studies evaluating PI3Kδ-dependent lymphomas.

Reference Standard for Quality Control in PI3Kδ Targeted Drug Discovery Campaigns

Due to its well-characterized biochemical and cellular potency, along with low CYP3A4 inhibition, the compound can serve as a positive control in high-throughput screening and lead optimization programs aiming to develop next-generation PI3Kδ inhibitors with improved selectivity over drug-metabolizing enzymes [1].

Comparative Pharmacological Studies to Validate Selectivity Profiles of Novel 3-Cyanoquinoline Analogs

The compound's balanced potency and selectivity metrics provide a benchmark for evaluating new analogs in the 3-cyanoquinoline series. Use in parallel assays to rank the impact of different substituents on PI3Kδ activity and CYP450 inhibition, aiding in the rational design of clinical candidates [1].

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.